methyl 3-(1,6,7-trimethyl-2,4-dioxo-8-phenyl-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)propanoate
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Overview
Description
Methyl 3-{1,6,7-trimethyl-2,4-dioxo-8-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}propanoate is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-{1,6,7-trimethyl-2,4-dioxo-8-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}propanoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the cyclization of thiohydrazonate intermediates, which can be achieved through intermolecular cyclization or 1,3-dipolar cycloaddition reactions . The reaction conditions often require the use of specific reagents such as triethylamine and solvents like THF (tetrahydrofuran).
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{1,6,7-trimethyl-2,4-dioxo-8-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of reduced derivatives.
Substitution: The aromatic rings and functional groups in the compound can participate in substitution reactions, where one group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation reactions may yield higher oxidation state derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
Scientific Research Applications
Methyl 3-{1,6,7-trimethyl-2,4-dioxo-8-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}propanoate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound’s unique structure makes it useful in the development of advanced materials and chemical products.
Mechanism of Action
The mechanism of action of methyl 3-{1,6,7-trimethyl-2,4-dioxo-8-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazo[1,2-g]purine derivatives, such as:
- Methyl 2-[1,6,7-trimethyl-2,4-dioxo-8-(4-phenoxyphenyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]propanoate
- Methyl (2S)-2-{1,6,7-trimethyl-2,4-dioxo-8-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}propanoate
Uniqueness
What sets methyl 3-{1,6,7-trimethyl-2,4-dioxo-8-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}propanoate apart is its specific arrangement of functional groups and aromatic rings, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H21N5O4 |
---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
methyl 3-(4,7,8-trimethyl-1,3-dioxo-6-phenylpurino[7,8-a]imidazol-2-yl)propanoate |
InChI |
InChI=1S/C20H21N5O4/c1-12-13(2)25-16-17(21-19(25)24(12)14-8-6-5-7-9-14)22(3)20(28)23(18(16)27)11-10-15(26)29-4/h5-9H,10-11H2,1-4H3 |
InChI Key |
FLBWDNDFPDYAMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1C4=CC=CC=C4)N(C(=O)N(C3=O)CCC(=O)OC)C)C |
Origin of Product |
United States |
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